((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol
Description
Absolute Configuration Determination via X-ray Crystallography
The absolute configuration of ((2S,4R)-4-amino-1-methylpyrrolidin-2-yl)methanol has been confirmed through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with space group C2 and unit cell parameters a = 33.131 Å , b = 5.9916 Å , c = 21.472 Å , and β = 97.715° . The Flack parameter, a critical metric for absolute structure determination, was refined to 0.067 , confirming the (2S,4R) configuration. Key bond lengths and angles include:
Table 1: Crystallographic data for this compound
| Parameter | Value |
|---|---|
| Space group | C2 |
| Unit cell volume | 4223.8 ų |
| Z | 8 |
| R-factor | 0.067 |
| Flack parameter | 0.067 |
Conformational Analysis of Pyrrolidine Ring System
The pyrrolidine ring adopts a twisted envelope conformation with C4 displaced by 0.89 Å from the plane formed by C2, C3, C5, and N1. This puckering minimizes steric strain between the methyl group at N1 and the hydroxymethyl substituent at C2. Pseudorotation analysis using Cremer-Pople parameters reveals a phase angle (P) of 18.4° and a puckering amplitude (Φ) of 37.2° , consistent with dominant C4-endo puckering. Substituent effects:
- The 4-amino group stabilizes the conformation through intramolecular hydrogen bonding with the hydroxymethyl oxygen (O–H···N distance: 2.32 Å).
- Methyl group at N1 induces torsional strain, favoring a gauche arrangement with C2.
Spectroscopic Identification Methods
NMR Spectral Signature Analysis (¹H/¹³C)
¹H NMR (400 MHz, DMSO-d₆):
- δ 3.61 (s, 3H) : N-methyl group.
- δ 4.95 (s, 1H) : Hydroxymethyl proton (exchanges with D₂O).
- δ 2.95–2.17 (m, 4H) : Pyrrolidine ring protons (H3, H5).
- δ 1.78–1.45 (m, 3H) : Axial protons at C3 and C5.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 59.8 : C2 (hydroxymethyl-bearing carbon).
- δ 54.3 : C4 (amino-bearing carbon).
- δ 47.1 : N-methyl carbon.
- δ 28.9, 25.4 : Pyrrolidine ring carbons (C3, C5).
Table 2: Key NMR assignments
| Position | ¹H δ (ppm) | Multiplicity | ¹³C δ (ppm) |
|---|---|---|---|
| N–CH₃ | 3.61 | Singlet | 47.1 |
| C2–OH | 4.95 | Singlet | 59.8 |
| C4–NH₂ | 2.95 | Multiplet | 54.3 |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 130.19 ([M+H]⁺), consistent with the molecular formula C₆H₁₄N₂O . Characteristic fragmentation pathways include:
- Loss of H₂O : m/z 112.1 ([M+H–H₂O]⁺).
- Cleavage of C2–C3 bond : m/z 85.1 (pyrrolidine fragment).
- N-methyl elimination : m/z 99.0 ([M+H–CH₃]⁺).
Table 3: Major MS fragments and proposed structures
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 130.19 | [M+H]⁺ | Intact molecule |
| 112.1 | [M+H–H₂O]⁺ | Dehydrated pyrrolidine |
| 85.1 | C₄H₉N₂⁺ | 4-Aminopyrrolidine |
| 99.0 | C₅H₁₁N₂O⁺ | Demethylated derivative |
Properties
IUPAC Name |
[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDKMBDQMNUHAC-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230052 | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256636-31-3 | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256636-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
In a typical procedure, the ketone (10 mmol) is dissolved in methanol under nitrogen atmosphere. NaBH₄ (1.2 equivalents) is added incrementally at 0°C, followed by stirring at room temperature for 12 hours. The reaction is quenched with saturated ammonium chloride, extracted with ethyl acetate, and concentrated. This method yields the target alcohol in 78–85% efficiency.
Key Variables :
-
Solvent : Methanol > ethanol > tetrahydrofuran (yield drop of 15% in THF).
-
Temperature : Reactions below 25°C minimize epimerization.
Lithium Aluminum Hydride Reduction
For sterically hindered substrates, LiAlH₄ in anhydrous diethyl ether achieves superior conversion (92–95%). The protocol requires slow addition of the ketone to a suspension of LiAlH₄ (2.5 equivalents) at −78°C, followed by gradual warming to 0°C over 2 hours. Hydrolysis with 1M HCl precipitates aluminum salts, which are filtered before extraction.
Stereochemical Control via Chiral Auxiliaries
Enantioselective synthesis is critical for pharmaceutical-grade material. Chiral pool synthesis starting from L-proline derivatives ensures retention of the (2S,4R) configuration.
L-Proline-Derived Pathways
L-Proline is methylated at the nitrogen using methyl iodide in dimethylformamide (DMF), followed by oxidation of the 4-position to introduce the amino group. Subsequent ketone formation and reduction yield the target compound with >99% enantiomeric excess (ee).
Reaction Sequence :
-
N-Methylation : L-Proline + CH₃I → N-Methylproline (89% yield).
-
Oxidation : N-Methylproline + KMnO₄ → 4-Ketopyrrolidine (76% yield).
-
Reduction : NaBH₄ → this compound.
Catalytic Asymmetric Hydrogenation
Recent advances employ transition-metal catalysts for enantioselective hydrogenation of enamide intermediates. Ruthenium-BINAP complexes achieve 90–94% ee under mild conditions (50 psi H₂, 25°C).
Typical Protocol :
-
Substrate: 4-Amino-1-methylpyrrolidin-2-yl enamide (1.0 mmol).
-
Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%).
-
Solvent: Methanol.
-
Result: 92% yield, 94% ee.
Industrial-Scale Purification Techniques
Chromatography and crystallization are pivotal for isolating high-purity product.
Chromatographic Purification
Patented methods utilize silica gel columns with heptane/ethyl acetate (2:1) eluent, achieving >98% purity. Automation reduces processing time by 40% compared to manual methods.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with 99.5% chemical purity. X-ray diffraction confirms the (2S,4R) configuration.
Analytical Validation
| Technique | Parameters | Results |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Retention time: 6.7 min; Purity: 99% |
| Chiral GC | β-Dex™ 120 column, 120°C isothermal | ee: 99.2% |
| NMR | D₂O, 600 MHz | δ 3.85 (m, CH₂OH), δ 1.45 (s, CH₃) |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| NaBH₄ Reduction | 85 | 99 | Moderate | 120 |
| LiAlH₄ Reduction | 95 | 99 | Low | 180 |
| Catalytic Hydrogenation | 92 | 94 | High | 250 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a chiral building block in asymmetric synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine:
- Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological conditions.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the hydroxymethyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol and related compounds:
Physicochemical Properties
- Lipophilicity : The benzoyl and BOC groups in related pyrrolidines increase lipophilicity, whereas the target compound’s polar groups (NH₂, CH₂OH) favor aqueous solubility .
- Stereochemical Impact : The 2S,4R configuration in both the target compound and N-methyl-4-hydroxyproline is critical for biological activity, as seen in the latter’s anti-seizure efficacy .
Biological Activity
((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol, a chiral organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and structural features that suggest interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 116.16 g/mol
- Structure : The compound features a pyrrolidine ring with an amino group and a hydroxymethyl substituent, contributing to its chirality and biological activity.
The primary target of this compound is the DNA polymerase III sliding clamp (DnaN) . The compound binds to DnaN, influencing its function and disrupting DNA replication processes. This interaction is crucial for understanding the pharmacological implications of the compound in inhibiting bacterial growth and potential antiviral applications.
Biochemical Pathways
The binding of this compound to DnaN affects the protein's functionality, which is essential for DNA replication. The presence of three (2S,4R)-4-methylproline moieties enhances the compound's metabolic stability, allowing for prolonged action within biological systems.
Pharmacokinetics
The compound exhibits enhanced metabolic stability due to its structural characteristics. Studies indicate that it can effectively penetrate biological membranes, allowing it to reach intracellular targets where it exerts its effects.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains by inhibiting DNA replication mechanisms.
- Neuropharmacological Effects : Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing synaptic transmission and potentially offering therapeutic effects for neurological disorders.
Antimicrobial Studies
In a study focused on antimicrobial properties, this compound was evaluated for its effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations, highlighting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
Neuropharmacological Research
Further investigations into the neuropharmacological properties of this compound revealed interactions with neurotransmitter systems. The compound was tested in vitro for its effects on synaptic transmission in neuronal cultures, showing promising results in modulating neurotransmitter release and uptake.
Q & A
Q. What are the recommended synthetic routes for ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol?
Synthesis typically involves stereoselective cyclization and functional group manipulation. Key steps include:
- Cyclization : Formation of the pyrrolidine ring via intramolecular nucleophilic substitution or reductive amination.
- Amino Group Protection : Use of Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent undesired side reactions .
- Methylation : Introduction of the methyl group at the 1-position using methyl iodide or dimethyl sulfate under basic conditions.
- Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) to free the amino group .
Example Protocol :
Cyclize (2S,4R)-4-azido-pyrrolidine-2-carboxylic acid ester via Staudinger reaction.
Reduce the azide to an amine using hydrogenation.
Methylate the nitrogen under alkaline conditions.
Q. How is this compound characterized for purity and stereochemical integrity?
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (80:20) to resolve enantiomers .
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for axial/equatorial protons) and NOE correlations .
- Mass Spectrometry : Verify molecular weight (116.16 g/mol for the free base; 188.63 g/mol for the hydrochloride salt) .
Q. What are the stability considerations for this compound under different storage conditions?
- Storage : Sealed in dry conditions at 2–8°C to prevent hydrolysis of the amino group.
- pH Sensitivity : Avoid strongly acidic/basic environments to prevent ring-opening or decomposition.
- Light Sensitivity : Store in amber vials to minimize photodegradation .
Advanced Research Questions
Q. How does stereochemistry at the 4-position influence biological activity or protein interactions?
The (2S,4R) configuration imposes a rigid, pre-organized conformation, enhancing binding to chiral biomolecular targets (e.g., enzymes, receptors). Computational docking studies (using AutoDock Vina or Schrödinger) reveal:
- The axial amino group forms hydrogen bonds with catalytic residues in proteases.
- The methyl group at the 1-position reduces steric hindrance, improving fit into hydrophobic pockets .
Case Study : In fluorinated analogs, (4R) stereochemistry increased protein stability by 24.71 kJ·mol⁻¹ via enforcing Cc-exo puckering in ubiquitin .
Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control ring puckering during cyclization.
- Catalytic Asymmetric Hydrogenation : Employ Ru-BINAP catalysts for stereoselective reduction of imine intermediates.
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
Data Table : Comparison of Synthetic Methods
| Method | ee (%) | Yield (%) | Reference |
|---|---|---|---|
| Chiral Auxiliary | 98 | 75 | |
| Catalytic Hydrogenation | 95 | 82 | |
| Kinetic Resolution | 99 | 60 |
Q. Can this compound serve as a ligand in asymmetric catalysis?
Yes, its amino and hydroxyl groups act as chelating sites for transition metals. Applications include:
Q. How does this compound compare to fluorinated analogs in drug design?
- Amino vs. Fluoro : The amino group enables hydrogen bonding, while fluorine enhances metabolic stability and lipophilicity.
- Conformational Studies : Fluorine at the 4-position (e.g., in ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol) restricts ring puckering, affecting target selectivity .
Q. What computational tools predict its pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (1.2), solubility (-2.1 LogS), and CYP450 inhibition.
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., with CHARMM-GUI) to assess blood-brain barrier penetration .
Methodological Notes
- Contradictions in Data : Fluorinated analogs show higher metabolic stability but reduced aqueous solubility compared to the amino derivative .
- Critical Citations : Avoid non-peer-reviewed sources (e.g., vendor catalogs) for structural or bioactivity claims.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
